![molecular formula C9H19NO2 B1368821 Ethyl 2-(aminomethyl)-2-ethylbutanoate CAS No. 90726-82-2](/img/structure/B1368821.png)
Ethyl 2-(aminomethyl)-2-ethylbutanoate
Overview
Description
Ethyl 2-(aminomethyl)-2-ethylbutanoate is a chemical compound with the empirical formula C7H15NO2 . It is also known as 2-(氨基甲基)丁酸乙酯 .
Molecular Structure Analysis
The molecular weight of Ethyl 2-(aminomethyl)-2-ethylbutanoate is 145.1995 . The structure of the compound can be represented by the SMILES string O=C(OCC)C(CN)CC
.
Physical And Chemical Properties Analysis
Ethyl 2-(aminomethyl)-2-ethylbutanoate is a solid compound . It has a boiling point of 95-96℃ at 31 Torr .
Scientific Research Applications
Synthesis of Pyrrolidine Derivatives
Ethyl 2-(aminomethyl)-2-ethylbutanoate: is used as a starting material for the synthesis of various pyrrolidine derivatives. These compounds are significant due to their presence in numerous bioactive molecules and pharmaceuticals. The pyrrolidine ring is a common motif in medicinal chemistry, and its derivatives are explored for their potential therapeutic properties .
Antiviral Drug Development
This compound has been utilized in the synthesis of novel antiviral agents. For instance, derivatives of Ethyl 2-(aminomethyl)-2-ethylbutanoate have been investigated for their efficacy against viruses such as the bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A virus. Some synthesized compounds have shown promising results, outperforming existing antiviral drugs in certain models .
Safety and Hazards
properties
IUPAC Name |
ethyl 2-(aminomethyl)-2-ethylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-4-9(5-2,7-10)8(11)12-6-3/h4-7,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLOVNYPVLBMAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CN)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564980 | |
Record name | Ethyl 2-(aminomethyl)-2-ethylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50564980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(aminomethyl)-2-ethylbutanoate | |
CAS RN |
90726-82-2 | |
Record name | Ethyl 2-(aminomethyl)-2-ethylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50564980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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